molecular formula C18H36O2 B052629 ISOSTEARIC ACID CAS No. 2724-58-5

ISOSTEARIC ACID

Cat. No.: B052629
CAS No.: 2724-58-5
M. Wt: 284.5 g/mol
InChI Key: XDOFQFKRPWOURC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 16-Methylheptadecanoic acid are not well-documented in the literature. As a long-chain fatty acid, it likely participates in various biochemical reactions. Long-chain fatty acids are known to interact with various enzymes, proteins, and other biomolecules, often serving as substrates for enzymatic reactions or as signaling molecules. The nature of these interactions typically involves the carboxyl group of the fatty acid and can be influenced by the length and saturation of the aliphatic tail .

Cellular Effects

The cellular effects of 16-Methylheptadecanoic acid are not well-studied. Long-chain fatty acids, in general, can influence various cellular processes. They can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, they can serve as signaling molecules that activate or inhibit specific receptors, influencing the expression of certain genes. They can also be metabolized to produce energy or other metabolites .

Molecular Mechanism

The molecular mechanism of action of 16-Methylheptadecanoic acid is not well-understood. As a long-chain fatty acid, it may exert its effects at the molecular level through various mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it could bind to and activate or inhibit specific receptors, influencing cellular signaling pathways. It could also be metabolized by enzymes, leading to changes in cellular metabolite levels .

Temporal Effects in Laboratory Settings

The temporal effects of 16-Methylheptadecanoic acid in laboratory settings are not well-documented. Like other long-chain fatty acids, it likely exhibits certain temporal effects. These could include changes in its effects over time, such as changes in its stability, degradation, and long-term effects on cellular function. These effects could be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 16-Methylheptadecanoic acid at different dosages in animal models are not well-studied. Like other long-chain fatty acids, it likely exhibits dosage-dependent effects. These could include threshold effects, where certain effects are only observed above a certain dosage, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 16-Methylheptadecanoic acid are not well-documented. As a long-chain fatty acid, it likely participates in various metabolic pathways. These could involve various enzymes and cofactors, and could lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 16-Methylheptadecanoic acid within cells and tissues are not well-understood. Like other long-chain fatty acids, it is likely transported and distributed via specific transporters or binding proteins. It could also exhibit effects on its localization or accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of 16-Methylheptadecanoic acid is not well-documented. Like other long-chain fatty acids, it likely localizes to specific compartments or organelles within cells. This could be directed by specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Methylheptadecanoic acid can be synthesized through the esterification of isostearic acid with methanol . The process involves acid catalysis and alcoholysis, where this compound reacts with methanol in the presence of an acid catalyst to form the methyl ester, which is then hydrolyzed to yield 16-Methylheptadecanoic acid .

Industrial Production Methods: Industrial production of 16-Methylheptadecanoic acid typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 16-Methylheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Aldehydes or primary alcohols.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

16-Methylheptadecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 16-Methylheptadecanoic acid is unique due to its specific methyl branching, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity compared to straight-chain fatty acids .

Properties

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2724-58-5, 30399-84-9
Record name Isostearic acid
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Record name Isooctadecanoic acid
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Record name Isooctadecanoic acid
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Record name 16-Methylheptadecanoic acid
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Record name Isooctadecanoic acid
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Record name 16-methylheptadecanoic acid
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Record name 16-METHYLHEPTADECANOIC ACID
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Record name 16-Methylheptadecanoic acid
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Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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